
(3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an amino group, a piperidine ring, and a phenyl group with a hydroxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.
Attachment of the Phenyl Group: The phenyl group can be attached through coupling reactions such as Suzuki or Heck coupling.
Hydroxymethyl Substitution: The hydroxymethyl group can be introduced through reduction reactions using reducing agents like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group and piperidine ring can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
- (3-Amino-1-benzylpiperidin-3-yl)methanol
- (3-Amino-1-benzylpiperidin-4-yl)methanol
- (3-Phenylpiperidin-3-yl)methanol
Comparison: (3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol is unique due to the presence of the 4-methylpiperidin-1-yl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Propriétés
IUPAC Name |
[3-amino-4-(4-methylpiperidin-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-4-6-15(7-5-10)13-3-2-11(9-16)8-12(13)14/h2-3,8,10,16H,4-7,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSQIQBSYVDUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2785137.png)
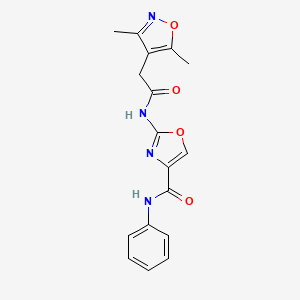
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2785140.png)
![2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785141.png)
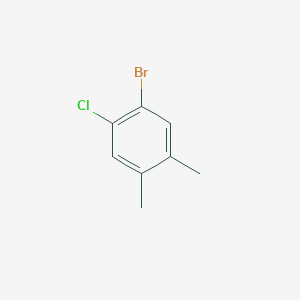
![(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2785145.png)
![2',3'-Dihydrospiro[oxane-4,1'-pyrrolo[3,2-c]pyridine]](/img/structure/B2785146.png)
![2-Chloro-N-[(4-methylphenyl)methyl]-N-prop-2-ynylacetamide](/img/structure/B2785147.png)
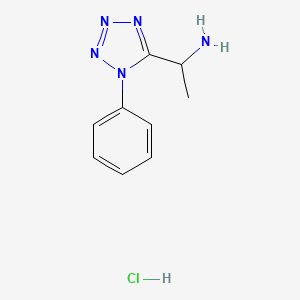
![N-(3-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785149.png)
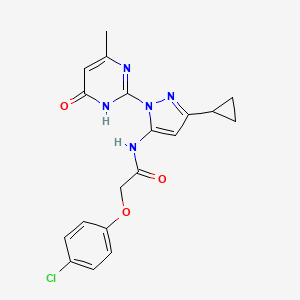
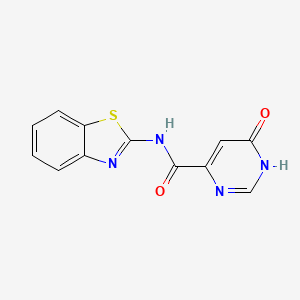
![N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide](/img/structure/B2785155.png)
![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2785157.png)
